Photoreduction Quantum Efficiency: 4-Fluorobenzophenone vs. 4-Chlorobenzophenone
In ultraviolet light-driven photoreduction experiments conducted under identical conditions, 4-fluorobenzophenone (4FB) exhibits a photoreduction quantum efficiency (Φred) of 0.455, which is approximately 23% lower than the 0.59 measured for 4-chlorobenzophenone [1]. This quantifiable difference in photochemical reactivity demonstrates that the two 4-halogenated analogs are not functionally interchangeable in photoredox or radical-initiated synthetic sequences.
| Evidence Dimension | Photoreduction quantum efficiency (Φred) |
|---|---|
| Target Compound Data | 0.455 |
| Comparator Or Baseline | 4-Chlorobenzophenone: 0.59 |
| Quantified Difference | ~23% lower efficiency for 4-fluorobenzophenone |
| Conditions | UV light (350 nm) in isopropyl alcohol, Rayonet reactor, monitored via FTIR spectroscopy |
Why This Matters
This difference dictates reaction yields and kinetics in photoinitiator and radical-mediated synthetic applications, directly influencing process optimization and material selection.
- [1] Root, B. J. (2002). Quantitative Photoreduction of 4-Fluorobenzophenone to 4,4′-Difluorobenzopinacol. Oregon State University, Department of Chemistry, Poster Abstract 03-2002. Retrieved from http://sites.science.oregonstate.edu/chemistry/courses/ch361-464/ch463/Posters2002.htm View Source
